3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived carboxylic acid featuring a bicyclic framework with a phenyl substituent at the 3-position. This compound serves as a versatile scaffold in organic synthesis, particularly for designing chiral ligands, bioactive molecules, and functional materials. Its rigid bicyclic structure and stereochemical diversity make it a valuable template for studying structure-activity relationships (SAR) in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBPEKAJJSVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283538 | |
| Record name | 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-19-3 | |
| Record name | NSC122583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following sections analyze key derivatives and analogs of 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, focusing on structural modifications, synthesis routes, and physicochemical properties.
Amino and Hydroxy Derivatives
3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure: Features an amino group at C3 and a hydroxyl group at C3.
- Synthesis: Prepared via stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives using 1,3-oxazine or lactone intermediates .
- Applications : Used in chiral resolution studies and as intermediates for bioactive molecules.
3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure : Hydroxyl group at C6 instead of C5, leading to distinct stereoelectronic properties.
- Synthesis : Similar to the C5-hydroxy analog but involves regioselective epimerization during functionalization .
diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Carbamoyl and Urea Derivatives
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Tetrahydrofuran-derived carbamate substituent at C3.
- Key Data: Molecular formula C₁₄H₁₆O₅; IUPAC name: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, mono[(tetrahydro-2-furanyl)methyl] ester .
- Applications: Explored in polymer chemistry for functionalized norbornene monomers.
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : 2-Ethylhexyl carbamoyl group at C3.
- Key Data: Molecular formula C₁₇H₂₅NO₃; CAS RN 1005121-21-0.
- Properties : Enhanced lipophilicity (XLogP3 = 3.1) compared to the parent compound .
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Ester and Anhydride Derivatives
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Methoxycarbonyl group at C3.
- Key Data : Molecular weight 196.2 g/mol; purity ≥95% .
- Synthesis : Derived from anhydride precursors via regioselective ring-opening reactions .
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
Stereochemical Variants
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Configuration : Endo stereochemistry at C1, C2, and C4.
- Applications : Serves as a chiral auxiliary in asymmetric catalysis .
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Configuration : Mirror-image enantiomer of the (1R,2R,4R) form.
- Key Data : Used in enantioselective synthesis to study stereochemical effects on biological activity .
Biological Activity
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a bicyclic compound, has drawn attention in the field of medicinal chemistry for its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a phenyl group attached to the bicyclo framework. Its molecular formula is , with a molecular weight of approximately 238.27 g/mol. The presence of the carboxylic acid functional group is critical for its biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Table 1: Antimicrobial Activities of Bicyclic Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Bicyclo[2.2.1]hept-5-en-2-carboxylic acid | Escherichia coli | TBD |
| Exo-bicyclo(2.2.1)hept-5-en-2-carboxylic acid | Pseudomonas aeruginosa | TBD |
Note: TBD indicates that specific MIC values need to be determined through experimental studies.
Anti-inflammatory Effects
In vitro studies have suggested that bicyclic carboxylic acids can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Neuroprotective Properties
Some studies have explored the neuroprotective effects of structurally similar compounds in models of neurodegeneration. These compounds may exert their effects by reducing oxidative stress and apoptosis in neuronal cells.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various bicyclic compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential therapeutic application for infections caused by resistant strains .
- Anti-inflammatory Research : In a model of induced inflammation, researchers found that related bicyclic acids significantly reduced markers of inflammation in animal models, suggesting that this compound could be further investigated for its anti-inflammatory properties .
- Neuroprotection Study : A recent investigation into the neuroprotective effects of bicyclic compounds highlighted their ability to protect neuronal cells from oxidative damage in vitro, pointing towards potential applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
